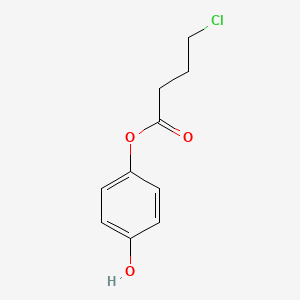

4-Hydroxyphenyl 4-chlorobutyrate

Description

Structure

3D Structure

Properties

CAS No. |

71662-39-0 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(4-hydroxyphenyl) 4-chlorobutanoate |

InChI |

InChI=1S/C10H11ClO3/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6,12H,1-2,7H2 |

InChI Key |

CJIUVLDHMQGFRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxyphenyl 4 Chlorobutyrate and Its Precursors

Approaches to the 4-Chlorobutyrate Moiety Synthesis

The formation of the 4-chlorobutyrate portion of the target molecule is a critical step, with several methodologies available to chemists. These approaches often begin with readily available starting materials and employ a range of reaction types to achieve the desired chlorinated ester.

Gamma-butyrolactone (B3396035) as a Starting Material in Research Scale

Gamma-butyrolactone (GBL) serves as a common and economically viable starting material for the synthesis of 4-chlorobutyrate derivatives on a research scale. google.comchemicalbook.com The process typically involves the ring-opening of the lactone followed by chlorination.

One documented method involves the reaction of GBL with hydrogen chloride gas in methanol (B129727) at low temperatures (-5°C to 0°C). google.com The reaction is carried out to saturation with hydrogen chloride, followed by a prolonged reaction time of 24 to 32 hours, during which additional hydrogen chloride gas may be introduced. google.com This process yields methyl γ-chlorobutyrate. google.com

Another approach utilizes phosphorus trichloride (B1173362) in the presence of an acidic catalyst like zinc chloride. google.com In this method, GBL is reacted with methanol and the catalyst, followed by the dropwise addition of phosphorus trichloride at a controlled temperature of 30-60°C. google.com The reaction proceeds for a short period after the addition is complete to afford methyl 4-chlorobutyrate. google.com

The use of thionyl chloride is also a prevalent method for the chlorination of GBL, often catalyzed by zinc chloride, to produce 4-chlorobutyryl chloride, which can then be esterified. google.com However, this method generates significant amounts of sulfur dioxide and hydrogen chloride gas as byproducts. google.com

| Reagents | Catalyst | Temperature (°C) | Reaction Time | Product | Key Considerations |

|---|---|---|---|---|---|

| γ-butyrolactone, Methanol, Hydrogen chloride gas | None | -5 to 0 | 24-32 hours | Methyl γ-chlorobutyrate | Requires handling of corrosive HCl gas. google.com |

| γ-butyrolactone, Methanol, Phosphorus trichloride | Zinc chloride | 30 to 60 | 0.5-2 hours post-addition | Methyl 4-chlorobutyrate | Relatively short reaction time. google.com |

| γ-butyrolactone, Thionyl chloride | Zinc chloride | 20 to 50 | 3-6 hours | 4-chlorobutyryl chloride | Generates SO₂ and HCl byproducts. google.com |

Esterification Techniques for Alkyl 4-Chlorobutyrates in Synthetic Schemes

Esterification is a fundamental reaction in the synthesis of alkyl 4-chlorobutyrates. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.comyoutube.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The esterification can also be performed intramolecularly to form cyclic esters, known as lactones. masterorganicchemistry.com For the synthesis of alkyl 4-chlorobutyrates, the starting material would be 4-chlorobutyric acid, which is reacted with the desired alcohol.

Enzymatic esterification has emerged as a greener alternative to chemical catalysis. mdpi.com Enzymes, such as lipases, can catalyze the esterification of phenolic compounds under milder conditions, often leading to fewer byproducts. mdpi.com While this is more commonly applied to the synthesis of esters of phenolic acids, the principles can be extended to other esterification reactions.

Halogenation Reactions in 4-Chlorobutyric Acid Synthesis

The synthesis of 4-chlorobutyric acid itself is a key step, and this is typically achieved through halogenation reactions. Halogenation involves the replacement of a hydrogen atom with a halogen. mt.com Depending on the substrate, the mechanism can vary, including free radical, addition, or electrophilic substitution pathways. mt.com

For the synthesis of 4-chlorobutyric acid, the starting material is often butyric acid. The halogenation of a saturated carboxylic acid like butyric acid can be challenging and may require specific reagents to achieve regioselectivity at the 4-position.

An alternative and common route to 4-chlorobutyric acid involves the ring-opening of gamma-butyrolactone with hydrochloric acid. chemicalbook.com This reaction can be catalyzed by a heteropoly acid like silicotungstic acid, proceeding at room temperature with a high conversion rate. chemicalbook.com

Synthesis of 4-Hydroxyphenyl Substrates for Esterification

The other essential component of 4-Hydroxyphenyl 4-chlorobutyrate is the 4-hydroxyphenyl group. This is typically introduced through a phenolic compound that can undergo esterification.

Preparation of Aromatic Hydroxyketones as Synthetic Intermediates

Aromatic hydroxyketones are versatile intermediates in organic synthesis. ethernet.edu.etresearchgate.net They can be prepared through various methods, including the Friedel-Crafts acylation of phenols. For instance, 4-hydroxyacetophenone can be synthesized from phenol (B47542). This hydroxyketone can then potentially be a precursor, although for direct esterification, a simpler phenol is more common.

A specific example is the preparation of 4-chloro-4'-hydroxybenzophenone. This involves the Friedel-Crafts reaction of methyl-phenoxide and p-chlorobenzoyl chloride in chlorobenzene, followed by demethylation to yield the final product. google.com While not a direct precursor for the title compound, this illustrates a common synthetic strategy for creating substituted hydroxyphenyl ketones. ethernet.edu.etgoogle.comgoogle.com

Strategies for Derivatization of Phenolic Compounds

Phenolic compounds are the direct substrates for the esterification reaction to form the final product. The derivatization of phenols is a well-established field in organic chemistry. nih.gov

Direct esterification of the phenolic hydroxyl group is a common strategy. nii.ac.jp However, the reactivity of the phenolic hydroxyl group can sometimes be lower than that of aliphatic alcohols. To overcome this, the phenolic acid can be activated, for example, by converting it into a more reactive acyl-protected intermediate. nii.ac.jp

Another approach involves the use of derivatizing agents like isonicotinoyl chloride, which can react with phenolic hydroxyls under mild, aqueous conditions, often catalyzed by a base such as 4-dimethylaminopyridine. acs.org Silylation is another technique used to temporarily protect the hydroxyl group, increasing the volatility and thermal stability of the phenolic compound for certain analytical methods like GC-MS. nih.gov

Esterification Coupling Strategies for this compound

The primary route to synthesizing this compound is through the esterification of 4-hydroxyphenol. This involves the formation of an ester bond between the phenolic hydroxyl group of 4-hydroxyphenol and the carboxyl group of a 4-chlorobutyric acid derivative.

Direct Coupling Methods Utilizing Acyl Chlorides

The most direct and common method for the synthesis of this compound is the acylation of 4-hydroxyphenol using 4-chlorobutyryl chloride. This method is favored due to the high reactivity of the acyl chloride, which facilitates a rapid and often high-yield reaction. The core of this strategy lies in the preparation of the 4-chlorobutyryl chloride precursor, which is typically synthesized from γ-butyrolactone.

Several methods exist for converting γ-butyrolactone to 4-chlorobutyryl chloride. A prevalent industrial method involves the use of thionyl chloride (SOCl₂), often with a catalyst like zinc chloride, to open the lactone ring and install the chloro and acyl chloride functionalities. google.com Alternative chlorinating agents include phosphorus trichloride (PCl₃) and phosgene (B1210022) or its solid equivalent, bis(trichloromethyl)carbonate (triphosgene). google.com The reaction using triphosgene (B27547) can be catalyzed by organic amines such as pyridine (B92270) or DMF and conducted at elevated temperatures (120-140 °C). mdpi.com While effective, methods involving reagents like thionyl chloride and phosgene produce hazardous byproducts (SO₂, HCl, toxic gas), necessitating careful handling and waste management. google.com

Once synthesized, the 4-chlorobutyryl chloride is reacted directly with 4-hydroxyphenol in the presence of a base or catalyst to yield the final product.

Table 1: Comparison of Synthetic Methods for 4-chlorobutyryl chloride Precursor

| Chlorinating Agent | Catalyst/Conditions | Source Material | Key Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Zinc Chloride (ZnCl₂) | γ-Butyrolactone | Common industrial method; produces SO₂ and HCl gas byproducts. google.com |

| Bis(trichloromethyl)carbonate (Triphosgene) | Organic Amine (Pyridine, DMF) | γ-Butyrolactone | High yield; avoids SO₂ but phosgene is highly toxic and requires careful handling. google.commdpi.com |

| Phosphorus Trichloride (PCl₃) | Acidic Catalyst (e.g., ZnCl₂) | γ-Butyrolactone | Alternative to thionyl chloride; reaction proceeds under mild conditions (30-60°C). google.com |

Investigation of Reaction Conditions and Catalyst Systems

The efficiency of the esterification between a phenol and an acyl chloride is highly dependent on the reaction conditions and the choice of catalyst. Research into phenol acylation has demonstrated that solid acid catalysts offer significant advantages, including ease of separation and reusability.

One notable catalyst system involves the use of titanium dioxide (TiO₂). Studies have shown that TiO₂ can effectively catalyze the acylation of phenols with acid chlorides in excellent yields under solvent-free conditions at room temperature (25°C). nih.gov The use of a solvent-free approach is not only environmentally advantageous but has also been shown to dramatically improve product yield. For instance, in a model reaction of phenol with benzoyl chloride, the yield was below 50% when conducted in various solvents, but surged to 92% in the absence of a solvent. nih.gov The TiO₂ catalyst is robust and can be recovered and reused multiple times without a significant loss in activity. nih.gov

Other catalyst systems investigated for related esterification reactions include cesium-substituted heteropoly acids supported on clay (e.g., Cs2.5H0.5PW12O40/K-10), which have been found to be active and selective for the esterification of phenol followed by Fries rearrangement under solvent-free conditions. acs.org

Table 2: Effect of Solvent on Phenol Esterification Yield Using TiO₂ Catalyst

Data from a model reaction of phenol with benzoyl chloride, demonstrating the efficacy of solvent-free conditions. nih.gov

| Solvent | Yield (%) |

|---|---|

| Dichloromethane | 45 |

| Tetrahydrofuran | 42 |

| Acetonitrile | 40 |

| Acetone | 35 |

| Solvent-Free | 92 |

Stereochemical Considerations in Synthesis of Related Chiral Compounds

While this compound is an achiral molecule, the synthesis of structurally related chiral esters requires specific stereoselective strategies. These methods are crucial when the alcohol or carboxylic acid precursors contain stereocenters, and the desired biological activity is specific to one enantiomer.

A primary strategy for obtaining enantiopure esters is through enzymatic kinetic resolution. wikipedia.org This technique utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other. encyclopedia.pub For example, the kinetic resolution of racemic secondary alcohols can be achieved through lipase-catalyzed transesterification, yielding a highly enantioenriched ester and the unreacted, enantiopure alcohol. nih.govresearchgate.net This approach has been successfully applied to resolve racemic butyrates and other esters, demonstrating its utility for producing chiral compounds with structural similarities to the butyrate (B1204436) portion of the target molecule. mdpi.com

Another powerful method involves the use of a chiral auxiliary. In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantioenriched product. This strategy has been employed for the stereoselective synthesis of complex molecules, including α-substituted-β-ketoesters, by reacting enamines derived from a chiral amine with an electrophile. mdpi.com

In some large, complex molecules, the presence of a bulky substituent like a 4-chlorobutyl ester group can restrict bond rotation and lead to a stable, separable conformation known as atropisomerism, which is a form of conformational chirality. researchgate.net This highlights that even achiral fragments can induce chirality within a larger molecular framework.

Advanced Analytical Methodologies in Research on 4 Hydroxyphenyl 4 Chlorobutyrate and Its Derivatives

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is fundamental to the analysis of chemical compounds, enabling the separation of components from a mixture. For a compound like 4-Hydroxyphenyl 4-chlorobutyrate, techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for quality control and metabolic studies.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers a high throughput and cost-effective method for the analysis of phytochemicals and synthetic compounds. researchgate.netjpbs.in It is a powerful analytical tool for both qualitative and quantitative tasks, valued for its simplicity, flexibility, and the ability to run multiple samples in parallel. jpbs.iniipseries.org

In the context of this compound, HPTLC serves as an excellent method for identity confirmation and purity assessment. The technique can effectively separate the main compound from starting materials, by-products, and degradation products. A typical HPTLC analysis involves applying the sample to a high-quality plate (the stationary phase), such as silica gel 60 F254, which is then developed in a chamber with a suitable solvent mixture (the mobile phase). nih.gov The separation is based on the differential partitioning of the compounds between the two phases.

For phenolic compounds, visualization is often achieved under UV light (at 254 nm or 366 nm), where compounds may appear as dark spots due to fluorescence quenching or as fluorescent spots. mdpi.comscienceopen.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification when compared against a reference standard. Densitometric scanning of the plates allows for the precise quantification of the compound. scienceopen.com The validated HPTLC method proves to be a simple, fast, and accurate technique for routine analysis. researchgate.net

Table 1: Illustrative HPTLC Data for Purity Analysis of this compound

| Compound | Rf Value | Detection Method | Purpose |

| This compound | 0.58 | UV (254 nm) | Identification & Quantification |

| 4-Hydroxyphenol (Impurity) | 0.45 | UV (254 nm) | Purity Assessment |

| 4-Chlorobutyric acid (Impurity) | 0.72 | Derivatization/UV | Purity Assessment |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) and higher pressures to achieve superior resolution, sensitivity, and speed of analysis compared to traditional HPLC. oup.comresearchgate.net These characteristics make UPLC an ideal platform for complex analytical tasks such as metabolite profiling. mdpi.comhelsinki.fi

When studying the metabolic fate of this compound, UPLC systems, often coupled with mass spectrometry (MS), are employed to separate and detect potential metabolites in biological matrices like plasma or urine. nih.gov The separation is typically performed on a reversed-phase column, such as a C18 column, using a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). oup.comnih.gov

This setup allows for the efficient separation of the parent drug from its metabolites, which may be more polar due to metabolic transformations like hydroxylation or conjugation. The high resolution of UPLC ensures that structurally similar metabolites can be distinguished from one another. oup.com The enhanced sensitivity is crucial for detecting metabolites that are often present at very low concentrations. researchgate.net

Table 2: Representative UPLC-MS Parameters for Metabolite Profiling of this compound

| Parameter | Specification |

| System | Acquity UPLC coupled to a Xevo TQD Mass Spectrometer oup.com |

| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) oup.com |

| Mobile Phase A | 0.1% Formic Acid in Water oup.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.45 mL/min oup.com |

| Column Temperature | 30 °C oup.com |

| Injection Volume | 2 µL nih.gov |

| Detection | ESI-MS/MS (Negative Mode) oup.com |

Spectrometric Approaches for Structural Confirmation and Quantitative Analysis

While chromatography separates compounds, spectrometry provides detailed structural and quantitative information. For unequivocal identification and characterization of this compound and its derivatives, mass spectrometry and nuclear magnetic resonance spectroscopy are the definitive tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. nih.gov In phytochemical analysis, it is widely used to profile complex mixtures and identify individual components. phcogj.comjetir.org For polar, non-volatile compounds like phenolic acids and their esters, a derivatization step, such as silylation, is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net

In the analysis of this compound, a derivatized sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). sphinxsai.com

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries such as the National Institute of Standards and Technology (NIST) library. phcogj.comsphinxsai.com This method is highly sensitive and specific, allowing for the reliable identification of the compound and related substances in various matrices. nih.gov

Table 3: Expected GC-MS Data for Derivatized this compound

| Compound (TMS Derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Identification Method |

| 4-(trimethylsilyloxy)phenyl 4-chlorobutyrate | 15.2 | 286 (M+), 215, 181, 107, 73 | Library Match (NIST) |

High-Resolution Mass Spectrometry (HRMS) is an essential tool in drug metabolism studies for the confident identification of metabolites. nih.govijpras.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This level of accuracy allows for the unambiguous determination of a molecule's elemental composition. thermofisher.comnih.gov

When analyzing biological samples for metabolites of this compound, HRMS can distinguish drug-related material from the vast number of endogenous background ions. nih.gov The process involves detecting the parent compound and then searching the data for related ions that correspond to expected metabolic transformations (e.g., addition of an oxygen atom for hydroxylation). Data mining techniques, such as mass defect filtering and background subtraction, are used to pinpoint potential metabolites, even at trace levels. ijpras.com

Furthermore, HRMS instruments can perform tandem MS (MS/MS) experiments, where a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides crucial structural information that helps to elucidate the exact structure of the metabolite and the site of metabolic modification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of a synthesized batch of this compound, NMR is the gold standard.

1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). docbrown.infoblogspot.com For this compound, distinct signals would be expected for the aromatic protons, the protons on the butyrate (B1204436) chain, and the phenolic hydroxyl proton.

13C NMR spectroscopy provides analogous information for the carbon atoms in the molecule. blogspot.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure. mdpi.comencyclopedia.pub The chemical shift of the phenolic hydroxyl proton can also provide insights into intra- and intermolecular hydrogen bonding. mdpi.comnih.gov

Table 4: Predicted 1H NMR Chemical Shifts for this compound (in CDCl3)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to -OH) | ~6.8 | Doublet |

| Aromatic Protons (ortho to ester) | ~7.0 | Doublet |

| -O-CO-CH2- | ~2.6 | Triplet |

| -CH2-CH2-Cl | ~2.2 | Quintet |

| -CH2-Cl | ~3.7 | Triplet |

| Phenolic -OH | ~5.0-6.0 | Singlet (broad) |

X-ray Diffraction for Solid-State Structural Determinations

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. nih.gov This powerful method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering a detailed molecular portrait in the solid state. The process involves irradiating a single crystal of a compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to reconstruct the electron density map of the molecule, ultimately revealing its atomic structure. nih.gov

In the context of derivatives, studies on complex structures like phenylahistin derivatives have utilized X-ray crystallography to understand their interaction with biological macromolecules. mdpi.com The co-crystal structures of these derivatives with their target proteins provide critical insights into their binding modes, which is essential for structure-based drug design. mdpi.com Similarly, for novel picrate derivatives, X-ray structure analysis has been used to determine crystal systems, space groups, and unit cell dimensions, as well as to analyze intermolecular hydrogen bonding networks that stabilize the crystal structure. eurjchem.com

The insights gained from X-ray diffraction studies on related compounds underscore the potential of this technique to definitively characterize the solid-state structure of this compound and its analogs. Such structural information is fundamental for understanding its physical and chemical properties.

Electrochemical Methods in Biomarker Detection for Related Phenolic Compounds

Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of phenolic compounds, which are structurally related to the 4-hydroxyphenyl moiety of the target molecule. nih.govchromatographyonline.com These techniques are based on the principle that phenolic compounds can be oxidized at an electrode surface at a specific potential, generating a measurable electrical current that is proportional to the concentration of the analyte. nih.gov Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for this purpose. nih.gov

The development of electrochemical sensors for phenolic compounds often involves the modification of the working electrode to enhance its sensitivity, selectivity, and stability. Various materials, including graphene, carbon nanotubes, metal nanoparticles, and enzymes, have been used to fabricate modified electrodes with improved electrocatalytic activity towards the oxidation of phenols. researchgate.netmdpi.commdpi.com

For instance, graphene-based electrochemical sensors have demonstrated excellent performance for the determination of hydroquinone (B1673460), a dihydroxy benzene isomer. researchgate.net The modification of a glassy carbon electrode with graphene significantly increases the redox peak current for hydroquinone and improves the peak-to-peak separation, indicating enhanced electrocatalytic activity. researchgate.net Similarly, nanocomposites of manganese dioxide nanorods and graphene oxide have been used to modify glassy carbon electrodes for the sensitive detection of hydroquinone in water samples. mdpi.com

Enzyme-based biosensors, often utilizing tyrosinase, have also been widely developed for the detection of a broad range of phenolic compounds. mdpi.com Tyrosinase catalyzes the oxidation of phenols to quinones, which are then electrochemically reduced at the electrode surface, generating a signal. mdpi.com These biosensors can exhibit high specificity due to the enzymatic recognition of the phenolic substrate.

The table below summarizes the performance of various electrochemical sensors for the detection of phenolic compounds related to this compound.

| Analyte | Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |

| Hydroquinone | Graphene/GCE | Voltammetry | Not Specified | 0.8 |

| Hydroquinone | Fe3O4@COF@HRP | Amperometry | 0.5 - 300 | 0.12 |

| Hydroquinone | MnO2 NRs/GO/GCE | DPV | 0.5 - 300 | 0.012 |

| Hydroquinone | NFG-BAC/GCE | Not Specified | 2 - 1000 | 0.4 |

| Sinapic Acid | Fe3O4 NPs/CPE | Voltammetry | Not Specified | 0.22 |

| Syringic Acid | Fe3O4 NPs/CPE | Voltammetry | Not Specified | 0.26 |

| Rutin | Fe3O4 NPs/CPE | Voltammetry | Not Specified | 0.08 |

| 4-Nitrophenol | RGO/GCE | DPV | Not Specified | 0.55 |

| 2-Chlorophenol | β-CD functionalized Gr/CPE | DPV | Not Specified | 0.2 |

| Pentachlorophenol | Ag nanoparticles/RGO/GCE | DPV | Not Specified | 0.001 |

GCE: Glassy Carbon Electrode, Fe3O4@COF@HRP: Horseradish Peroxidase immobilized on Magnetic Covalent Organic Framework, MnO2 NRs/GO: Manganese Dioxide Nanorods/Graphene Oxide, NFG-BAC: Nano-flake graphite and bamboo activated carbon, Fe3O4 NPs/CPE: Iron(II,III) oxide Nanoparticles/Carbon Paste Electrode, RGO: Reduced Graphene Oxide, β-CD functionalized Gr: Beta-Cyclodextrin functionalized Graphene, Ag nanoparticles: Silver nanoparticles.

These electrochemical methods provide a rapid, cost-effective, and highly sensitive platform for the detection of phenolic compounds that are structurally analogous to the hydroxyphenyl portion of this compound. This capability is particularly valuable for potential biomarker applications where sensitive detection in complex biological matrices is required.

Biochemical and Mechanistic Research of 4 Hydroxyphenyl 4 Chlorobutyrate in Biological Systems

Investigations into Enzyme-Substrate Interactions

Reductive Dehalogenase Activity with Chlorinated Phenylacetates in Microbial Systems

The enzymatic removal of halogen substituents from aromatic compounds, a process known as reductive dehalogenation, is a critical step in the microbial degradation of many environmental pollutants. nih.gov This process is particularly important for chlorinated aromatic compounds, which are often resistant to oxidative breakdown. nih.gov In anaerobic bacteria, reductive dehalogenases play a key role in a form of respiration termed "dehalorespiration," where the chlorinated compound serves as a terminal electron acceptor. oup.com

Several anaerobic bacterial strains have been identified that can reductively dechlorinate chlorinated aromatic compounds. oup.com For instance, Desulfitobacterium dehalogenans and related strains can convert chlorinated phenols. oup.com A notable example is the 3-chloro-4-hydroxyphenylacetate reductive dehalogenase from Desulfitobacterium hafniense, which has been purified and characterized. oup.com These enzymes are often membrane-associated, oxygen-sensitive, and contain a corrinoid (vitamin B12 derivative) and iron-sulfur clusters as cofactors. oup.commdpi.com The catalytic cycle involves a change in the redox state of the cobalt within the corrinoid, representing a unique biochemical reaction mechanism. oup.com

The process of reductive dehalogenation is not limited to a single type of enzyme or microbial species. A diverse range of dehalogenases exists, each with specificity for different halogenated substrates, including both alkyl and aryl halides. oup.commdpi.com While some microorganisms can completely dechlorinate hazardous compounds to non-toxic end products like ethene, others may only perform partial dechlorination, leading to the accumulation of potentially harmful intermediates. berkeley.edu The presence of specific microbial populations, such as those from the genus Dehalococcoides, appears to be crucial for complete and robust dechlorination activity at contaminated sites. berkeley.edu

Interactive Table: Examples of Microbial Reductive Dehalogenase Activity

| Microbial Species | Substrate(s) | Key Enzyme/System | Reference |

| Desulfitobacterium hafniense | 3-chloro-4-hydroxyphenylacetate | 3-chloro-4-hydroxyphenylacetate reductive dehalogenase | oup.com |

| Desulfitobacterium dehalogenans | Chlorinated phenols, PCE | Reductive dehalogenase | oup.com |

| Dehalococcoides mccartyi | Chlorinated ethenes | Reductive dehalogenase genes (e.g., vcrA, bvcA) | nih.gov |

| Desulfitobacterium chlororespirans | Chloroaromatic compounds | Reductive dehalogenase (rdhA) | mdpi.com |

Allosteric Regulation Studies with 4-Hydroxyphenylacetate Analogs and Reductase C1 Subunit

The enzyme p-hydroxyphenylacetate (HPA) 3-hydroxylase (HPAH) from Acinetobacter baumannii is a two-component flavin-dependent monooxygenase that plays a crucial role in the aerobic degradation of HPA. nih.gov This enzyme system consists of a reductase component (C1) and an oxygenase component (C2). nih.gov The C1 subunit is a flavin reductase that utilizes NADH to reduce flavin mononucleotide (FMN). nih.gov Intriguingly, the activity of C1 is allosterically regulated by HPA, the substrate of the C2 component. nih.gov This regulation is a sophisticated mechanism to ensure that the production of reduced flavin is coupled with its utilization, thereby minimizing the wasteful consumption of NADH and the production of damaging reactive oxygen species like hydrogen peroxide (H2O2). nih.gov

The structure of the C1 subunit includes an N-terminal flavin reductase domain and a C-terminal domain homologous to NadR, a repressor protein that uses HPA as an effector. nih.gov The binding of HPA to the C-terminal domain of C1 induces a conformational change. nih.gov Molecular dynamics simulations have shown that the carboxylate group of HPA interacts with specific residues, leading to a cascade of conformational changes that ultimately create a binding site for NADH in the N-terminal domain. nih.gov This allosteric mechanism involves two independent effects: an HPA-independent effect where an NADH binding residue can disengage from a helix, and an HPA-dependent effect that causes a more significant conformational shift to fully accommodate NADH binding. nih.gov Site-saturation mutagenesis studies, such as the Y189A mutation, have confirmed that a specific conformation of HPA is necessary to induce this allosteric change in C1. nih.gov

Tyrosinase Inhibition Mechanisms by 4-Hydroxyphenyl Derivatives

Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing the conversion of L-tyrosine to 3,4-dihydroxyphenylalanine (L-dopa) and its subsequent oxidation to dopaquinone. mdpi.comresearchgate.net As such, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine to address hyperpigmentation disorders. mdpi.com Derivatives of 4-hydroxyphenyl compounds have been investigated as potential tyrosinase inhibitors.

The inhibitory activity of these derivatives is highly dependent on their chemical structure. For instance, the number and position of hydroxyl groups on the phenyl ring significantly influence their inhibitory potency. nih.gov While a single 4-hydroxyphenyl group may exhibit weak tyrosinase inhibition, the addition of a second hydroxyl group, particularly at the 2- or 3-position, can dramatically enhance inhibitory activity. nih.gov For example, a 2,4-dihydroxyphenyl derivative was found to be a more potent inhibitor than kojic acid, a well-known tyrosinase inhibitor. nih.gov The presence of hydroxyl groups that can act as hydrogen bond donors appears to be crucial, as replacing them with fluorine or methoxy (B1213986) groups, which are only hydrogen bond acceptors, diminishes or eliminates the inhibitory effect. nih.gov

The mechanism of inhibition can vary among different derivatives. Some compounds act as competitive inhibitors, while others exhibit non-competitive or mixed-type inhibition. nih.govmdpi.com For example, 7,8,4´-trihydroxyflavone inhibits tyrosinase in a non-competitive manner. nih.gov The binding of these inhibitors to tyrosinase can be driven by hydrogen bonds and van der Waals forces. nih.gov

Interactive Table: Tyrosinase Inhibition by 4-Hydroxyphenyl Derivatives

| Compound/Derivative | Inhibition Type | Key Structural Features for Activity | Reference |

| 2,4-dihydroxyphenyl derivative | Potent inhibitor | Two hydroxyl groups, hydrogen bond donor capability | nih.gov |

| 7,8,4´-trihydroxyflavone | Non-competitive | Multiple hydroxyl groups | nih.gov |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | Mixed-type | 2,4-dihydroxyl-substituted cinnamic acid moiety | mdpi.com |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | Non-competitive | Cinnamic acid moiety | mdpi.com |

Cytochrome P450 and UDP-Glucuronosyltransferase Roles in Related Compound Metabolism

The metabolism of xenobiotics, including phenolic compounds, often involves two main phases. Phase I reactions, frequently catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions, such as glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), conjugate these modified compounds to increase their water solubility and facilitate their excretion. nih.gov

Studies on the metabolism of homoegonol (B103626), a compound with a 4-hydroxyphenyl-related structure, in human liver microsomes have elucidated the specific roles of various CYP and UGT isoforms. nih.gov For example, the 4-O-demethylation of homoegonol is primarily carried out by CYP1A2, with minor contributions from CYP3A4 and CYP2D6. nih.gov Hydroxylation at different positions on the molecule can be mediated by other CYP enzymes like CYP3A4. nih.gov

Following Phase I metabolism, the resulting metabolites, such as 4-O-demethylhomoegonol, undergo glucuronidation by UGTs. nih.gov Specific UGT isoforms, including UGT1A1, UGT1A8, UGT1A10, and UGT2B15, have been identified as responsible for the glucuronidation of the demethylated metabolite. nih.gov The parent compound can also be directly glucuronidated by a different set of UGTs, such as UGT1A1, UGT1A3, UGT1A4, and UGT2B7. nih.gov The expression and activity of these drug-metabolizing enzymes can be evaluated in vitro using models like 3D-cultured primary human renal proximal tubule epithelial cells (RPTEC), which show expression levels of CYPs and UGTs comparable to the human kidney cortex. nih.gov

Exploration of Metabolic Pathways and Biotransformation Processes

Role of 4-Hydroxyphenylacetaldehyde in Tyrosine Metabolism

The amino acid L-tyrosine can be metabolized through various pathways in biological systems. One significant pathway involves its conversion to p-hydroxyphenylacetaldehyde. In activated human phagocytes, the myeloperoxidase-H2O2-chloride system catalyzes the oxidation of L-tyrosine to p-hydroxyphenylacetaldehyde in a nearly quantitative yield. nih.govnih.gov This reaction is dependent on the presence of chloride ions and is a crucial part of the inflammatory response, generating a reactive aldehyde that can modify proteins. nih.govnih.gov

In another metabolic context, tyrosine catabolism is initiated by the enzyme tyrosine aminotransferase (TAT), which converts tyrosine to 4-hydroxyphenylpyruvate. youtube.com This intermediate is then acted upon by 4-hydroxyphenylpyruvate dioxygenase (HPD) to form homogentisate. youtube.com

Furthermore, in the biosynthesis of cyanogenic glucosides in plants like Sorghum bicolor, L-tyrosine is converted to (E)-p-hydroxyphenylacetaldoxime by the cytochrome P450 enzyme, CYP79A1. researchgate.net This reaction proceeds through the N-hydroxylation of L-tyrosine, and it has been shown that p-hydroxyphenylacetaldehyde oxime is the product, not p-hydroxyphenylpyruvic acid oxime. researchgate.net The initially formed (E)-isomer can then be converted to the (Z)-isomer by an isomerase. researchgate.net The reaction to form (Z)-4-Hydroxyphenylacetaldehyde-oxime from N,N-Dihydroxy-L-tyrosine is an exergonic process. modelseed.org

Involvement in Alkaloid and Secondary Metabolite Biosynthesis Pathways

A review of scientific literature indicates a lack of direct research into the specific involvement of 4-Hydroxyphenyl 4-chlorobutyrate in alkaloid and secondary metabolite biosynthesis. However, the biosynthesis of compounds containing a 4-hydroxyphenyl moiety is well-documented. For instance, the amino acid L-tyrosine (4-hydroxyphenylalanine) is a fundamental precursor for a vast array of alkaloids, ranging from simple derivatives like mescaline to complex structures such as morphine and bisbenzylisoquinoline alkaloids. eolss.net The biosynthesis of these compounds often involves enzymatic reactions like oxidation, decarboxylation, and condensation. eolss.nettarjomefa.com

In the biosynthesis of tropane (B1204802) alkaloids in Atropa belladonna, an aminotransferase shows a strong preference for the aromatic keto-acid, 4-hydroxyphenylpyruvate, demonstrating the integration of 4-hydroxyphenyl intermediates in specialized plant metabolism. nih.gov Cytochrome P450 monooxygenases (P450s) are also crucial, playing a key role in generating the structural diversity of alkaloids through reactions like hydroxylation and ring formation on precursor molecules. nih.gov While these pathways illustrate how the 4-hydroxyphenyl group is incorporated into complex natural products, the role, if any, of this compound as an intermediate or modulator in these processes remains uninvestigated.

In Vitro Studies of Metabolite Formation and Fate

Specific in vitro metabolic studies on this compound are not available in the reviewed literature. However, based on its chemical structure as an ester, its metabolic fate can be predicted to involve hydrolysis. The ester linkage is susceptible to cleavage by carboxylesterases, which are abundant in the liver and other tissues. uni-saarland.de

Studies on structurally related quinolin-8-yl ester compounds demonstrate that ester hydrolysis is a primary and rapid metabolic step, occurring both enzymatically via human carboxylesterase (hCES) isoforms and non-enzymatically. uni-saarland.demdpi.com This hydrolysis would cleave this compound into 4-hydroxy-phenol and 4-chlorobutyric acid. Following this initial cleavage, further phase I and phase II metabolism of the resulting fragments would be expected. For example, studies of other tryptamine (B22526) derivatives show that subsequent reactions can include hydroxylation and N-dealkylation. nih.gov Without specific experimental data, the precise metabolites and their rate of formation for this compound remain speculative.

Studies on Conjugation Reactions and Their Biochemical Significance

There is no specific research available on the conjugation reactions of this compound. However, the 4-hydroxyphenyl moiety of the molecule would be a prime substrate for phase II conjugation reactions, which are critical for detoxification and excretion. numberanalytics.com The principal conjugation reactions for phenolic hydroxyl groups are glucuronidation and sulfation. numberanalytics.comresearchgate.net

These reactions are catalyzed by uridine-5'-diphosphate (B1205292) glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. numberanalytics.com Conjugation increases the water solubility of the compound, facilitating its elimination from the body. numberanalytics.com The covalent attachment of phenolic compounds to proteins is another form of conjugation that can alter the biological properties of both the phenolic and the protein, though this is more studied in the context of food science. nih.govrsc.orgrsc.org Given the presence of the phenolic group, it is highly probable that if this compound enters systemic circulation, its phenolic metabolite would undergo these well-established conjugation pathways.

Molecular Mechanisms of Action of Structurally Related Compounds

STAT6 Inhibition Studies with 4-Hydroxyphenyl-Ethylamine Derivatives

Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the signaling pathways of interleukins IL-4 and IL-13, which are crucial for T-helper 2 (Th2) cell differentiation and associated allergic inflammatory responses. Derivatives of 4-Hydroxyphenyl-Ethylamine have been synthesized and investigated as potential STAT6 inhibitors.

One such derivative, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (also known as AS1517499), has demonstrated potent and specific inhibition of STAT6. Research has shown that this compound inhibits STAT6 with a half-maximal inhibitory concentration (IC₅₀) of 21 nM. Furthermore, it effectively inhibited IL-4-induced Th2 differentiation in mouse spleen T cells with an IC₅₀ of 2.3 nM, without affecting T-helper 1 (Th1) differentiation. In macrophage studies, AS1517499 was shown to suppress STAT6 phosphorylation and its subsequent translocation to the nucleus.

| Target/Process | IC₅₀ Value | System |

|---|---|---|

| STAT6 Inhibition | 21 nM | Biochemical Assay |

| IL-4-induced Th2 Differentiation | 2.3 nM | Mouse Spleen T Cells |

P-Glycoprotein Interaction Studies with Related Radiotracers in Preclinical Models

P-glycoprotein (P-gp), an efflux transporter, is critical in controlling the pharmacokinetics of many compounds and is implicated in multidrug resistance in cancer. Preclinical studies using positron emission tomography (PET) with specific radiotracers are a primary method to investigate P-gp function in vivo. nih.gov This methodology allows for the quantitative assessment of P-gp activity, typically at the blood-brain barrier. iaea.orgresearchgate.net

The general approach involves using a radiolabeled P-gp substrate. The uptake of the radiotracer in a target organ, like the brain, is measured under baseline conditions and then again after the administration of a P-gp inhibitor. nih.gov A significant increase in radiotracer accumulation after blockade indicates active P-gp efflux. nih.gov Tracers like (R)-[¹¹C]verapamil and [¹¹C]metoclopramide are used for this purpose. researchgate.netnih.gov Kinetic modeling is applied to the dynamic PET data to estimate parameters that reflect transporter function.

| Parameter | Description | Significance in P-gp Studies |

|---|---|---|

| K₁ | Rate constant for influx from plasma into tissue. | Represents the transport of the tracer into the brain across the blood-brain barrier. |

| k₂ | Rate constant for efflux from tissue back to plasma. | Partially reflects P-gp activity, as P-gp pumps the tracer out of the brain. |

| Vₜ | Total volume of distribution. | An inverse measure of P-gp function; a lower Vₜ suggests higher P-gp activity. |

| Blockade | Administration of a P-gp inhibitor (e.g., tariquidar). | An increase in tracer uptake (K₁ or Vₜ) upon blockade confirms the tracer is a P-gp substrate and quantifies transporter function. |

Voltage-Gated Ion Channel Modulatory Activities of Scutellarein (B1681691) Analogues

Voltage-gated ion channels (VGICs) are essential for the generation and propagation of electrical signals in excitable cells, and their modulation can have significant therapeutic effects. nih.gov Scutellarein, a flavonoid, and its analogues have been studied for their effects on these channels, particularly in the context of cardiac arrhythmias. nih.gov

A series of novel scutellarein derivatives were synthesized and evaluated for their antiarrhythmic activities. nih.gov These compounds were found to act as blockers of voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels. nih.govmdpi.com The most promising compound, designated 10e, demonstrated a concentration-dependent ability to reduce the sodium current (I_Na) and calcium current (I_Ca). nih.gov Patch-clamp experiments revealed that compound 10e not only blocked these channels but also shifted the inactivation curve of Nav1.5 to the left, suggesting it stabilizes the inactivated state of the channel. nih.gov This dual-channel blockade contributes to its potent antiarrhythmic effects observed in preclinical rat models of arrhythmia. nih.govmdpi.com

| Ion Channel | Effect | Mechanism | Therapeutic Implication |

|---|---|---|---|

| Nav1.5 (Sodium Channel) | Inhibition of I_Na | Concentration-dependent block; left-shift of the inactivation curve. nih.gov | Antiarrhythmic activity (Class Ib). nih.gov |

| Cav1.2 (Calcium Channel) | Inhibition of I_Ca | Concentration-dependent block. nih.gov | Contributes to antiarrhythmic effects. nih.gov |

Design and Applications of Structural Analogues and Derivatives of 4 Hydroxyphenyl 4 Chlorobutyrate in Research

Rational Design Principles for Analogues and Research Probes

The creation of effective molecular probes and potential therapeutic agents from a lead compound like 4-Hydroxyphenyl 4-chlorobutyrate is guided by rational design principles. These strategies employ a deep understanding of molecular interactions to predict and optimize the biological activity of newly designed molecules.

A cornerstone of rational drug design is the concept of the pharmacophore, which describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. slideshare.netyoutube.com This model does not represent a real molecule or a real association of functional groups, but rather a conceptual framework that explains the common molecular interaction capacities of a group of compounds towards a target structure. youtube.com The process of developing a pharmacophore model involves selecting a training set of active molecules, performing conformational analysis, superimposing the molecules, and abstracting the common features to create a model that can be validated for its predictive ability. slideshare.net Once identified, the pharmacophore serves as a powerful template in virtual screening to search large compound databases for new molecules that match the required features, thereby identifying potential new drug candidates. slideshare.netfrontiersin.org

Following the identification of a promising "lead" compound, lead optimization becomes the critical next phase. This is an iterative process where chemists systematically modify the lead structure to enhance its properties. youtube.com The goal is to improve not only potency and efficacy but also the pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Structural modifications aim to refine the molecule's interaction with its target, improve its ability to reach the target in the body, and reduce potential off-target effects. youtube.com For a compound like this compound, the hydroxyphenyl group is a key interaction site, often involved in hydrogen bonding with biological targets, while the butyrate (B1204436) chain influences properties like solubility and cell permeability. nih.govnih.govhealthline.com The terminal chlorine atom provides a reactive handle for synthesizing a diverse library of analogues, allowing for systematic exploration of the structure-activity relationships (SARs). nih.gov

Computational chemistry is an indispensable tool in modern drug discovery, enabling scientists to predict how a molecule will behave at the atomic level before it is synthesized. frontiersin.orgnih.gov Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand (a small molecule) within the active site of a target protein. biointerfaceresearch.comnih.gov This method allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights into the basis of its biological activity. nih.govnih.gov

To further refine these predictions, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms in the ligand-protein complex over time, offering a more dynamic and realistic view of the binding stability and conformational changes that may occur in a physiological environment. nih.govchemmethod.commdpi.com These simulations can help validate the docking results and provide a more accurate estimation of binding free energies. nih.gov For instance, studies on hydroxylated polychlorinated biphenyls (which share the hydroxyphenyl feature) used docking and MD simulations to explore interactions with the estrogen receptor α, successfully identifying key amino acid residues (like His524) crucial for binding. nih.gov Such computational approaches are vital for prioritizing which novel analogues of a compound like this compound should be synthesized and tested, saving significant time and resources. nih.gov

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Luteolin-7-O-glucoside | SARS-CoV-2 Mpro (5R83) | -8.2 | Not Specified | nih.gov |

| Apigenin-7-O-glucoside | SARS-CoV-2 Mpro (5R83) | -7.8 | Not Specified | nih.gov |

| Arbortristoside E | COX-2 | -10.26 | Not Specified | nih.gov |

| Beta-sitosterol | COX-2 | -8.86 | Not Specified | nih.gov |

| Compound NPA016689 | Alpha-amylase (3BAX) | -9.3 | TYR:A_62, LYS:A_200, HIS:A_201, ILE:A_235, HIS:A_305 | chemmethod.com |

Utility as Precursors for Advanced Research Compounds

The chemical reactivity of this compound makes it a valuable intermediate or building block in the synthesis of more complex molecules for pharmaceutical and biochemical research.

Role as Intermediates in Pharmaceutical Agent Synthesis Research (e.g., Prasugrel Precursors)

Prasugrel is a thienopyridine antiplatelet agent that requires biotransformation to its active metabolite. nih.gov This conversion involves the hydrolysis of an ester group to form an intermediate thiolactone (R-95913), which is then metabolized by cytochrome P450 enzymes. nih.govnih.gov The synthesis of Prasugrel itself has been approached through various published routes. chemicalbook.comgoogle.com These established methods typically involve the coupling of a thienopyridine core with a cyclopropylcarbonyl-2-fluorobenzyl moiety. google.comresearchgate.netgoogleapis.com A review of common, publicly available synthesis procedures does not indicate that this compound is a standard precursor in the manufacture of Prasugrel. The specific application of this compound as an intermediate for Prasugrel would represent a novel or less common synthetic pathway that is not widely documented.

Building Blocks for Complex Cyclic Peptide Structures

Cyclic peptides are of great interest in drug discovery due to their enhanced stability and binding affinity compared to their linear counterparts. springernature.com The creation of these structures often relies on bifunctional linkers that can bridge two points of a linear peptide chain. Chemical cross-linking is a key strategy to analyze protein structures and interactions, and researchers are continually developing new linkers to target different amino acid residues. nih.govchemrxiv.org

The structure of this compound makes it a theoretically ideal building block for peptide cyclization. Specifically, it could be used in strategies targeting the tyrosine residue, which has a phenolic side chain. nih.govchemrxiv.orgnih.gov A plausible synthetic route would involve:

Formation of an ether bond between the phenolic hydroxyl group of the linker and a suitable functional group on the peptide, or vice-versa.

Intramolecular reaction of the terminal chloro-group of the butyrate chain with a nucleophilic amino acid side chain, such as the thiol group of cysteine or the amine group of lysine, to form the cyclic structure.

This approach would create a stable, non-peptidic linkage within the cyclic structure, potentially enhancing its pharmacokinetic properties. While general strategies for using bifunctional linkers to cyclize peptides are well-established, the specific use of this compound for this purpose is a specialized application. nih.govmdpi.comnih.gov

Development of Radiotracers for Molecular Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). openmedscience.comfrontiersin.org A major challenge in developing new PET tracers is the efficient and rapid incorporation of ¹⁸F into complex molecules under mild conditions. frontiersin.org

One of the most robust methods for ¹⁸F-labeling is the nucleophilic substitution of a good leaving group, such as a halide or a sulfonate, with [¹⁸F]fluoride. acs.orgrsc.org The 4-chlorobutyrate portion of this compound makes it an excellent precursor for this type of reaction.

Table 2: Potential Radiosynthesis using this compound

| Step | Reaction | Description | Relevant Chemistry |

|---|---|---|---|

| 1. Radiolabeling | This compound + [¹⁸F]KF/K₂.₂.₂ → 4-Hydroxyphenyl 4-[¹⁸F]fluorobutyrate | Nucleophilic substitution of the chloride with [¹⁸F]fluoride to create a radiolabeled synthon. | Alkyl halide radiofluorination acs.orgrsc.org |

| 2. Conjugation | 4-Hydroxyphenyl 4-[¹⁸F]fluorobutyrate + Biomolecule → ¹⁸F-labeled Biomolecule | The phenol (B47542) group of the ¹⁸F-labeled synthon is then used to attach it to a target molecule (e.g., peptide, protein) for imaging. | Phenol-based bioconjugation nih.gov |

This two-step strategy allows for the initial, often harsh, radiofluorination reaction to be performed on a simple, stable precursor. nih.gov The resulting ¹⁸F-labeled building block, 4-Hydroxyphenyl 4-[¹⁸F]fluorobutyrate , can then be conjugated to a sensitive biomolecule under milder conditions. This approach is highly valuable for labeling peptides and proteins at tyrosine residues for PET imaging research. nih.gov The half-life of ¹⁸F (approx. 110 minutes) necessitates that these synthetic routes are rapid and efficient. openmedscience.com

Emerging Research Frontiers and Methodological Innovations

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity in Ester Synthesis

The synthesis of esters, a fundamental reaction in organic chemistry, has been the subject of continuous innovation aimed at improving efficiency, selectivity, and environmental sustainability. The preparation of 4-Hydroxyphenyl 4-chlorobutyrate, which can be synthesized from hydroquinone (B1673460) and 4-chlorobutyryl chloride, benefits from these advancements.

Traditional esterification methods often require harsh conditions and can lead to the formation of byproducts. Modern approaches, however, are geared towards milder reaction conditions and the use of highly selective catalysts. One promising avenue is the use of biocatalysts, particularly lipases. nih.govcas.cz Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in catalyzing esterification reactions under mild conditions. nih.govcas.cz The enzymatic approach offers high chemo- and regioselectivity, minimizing the need for protecting groups and reducing waste. For instance, enzymatic esterification can selectively acylate one hydroxyl group in a diol like hydroquinone, a critical step for the synthesis of this compound. The use of ionic liquids as solvents in these enzymatic reactions has also been explored to enhance the solubility of phenolic acids and improve conversion rates. nih.gov

In the realm of chemical catalysis, novel catalysts are being developed to drive esterification with greater efficiency. For example, titanium dioxide (TiO2) has been reported as a reusable and efficient catalyst for the acylation of phenols with acid chlorides under solvent-free conditions, offering high yields at room temperature. Such solvent-free approaches are a cornerstone of green chemistry, reducing the environmental impact of chemical synthesis.

Another area of innovation is the use of alternative acylating agents. While 4-chlorobutyryl chloride is a common choice, the development of methods for its synthesis from precursors like γ-butyrolactone using reagents such as thionyl chloride or bis(trichloromethyl) carbonate highlights the ongoing efforts to optimize the entire synthetic pathway. google.compatsnap.com

Table 1: Comparison of Synthetic Methodologies for Phenolic Esters

| Methodology | Catalyst/Reagent | Key Advantages | Potential Challenges |

| Conventional Esterification | Strong acids (e.g., H₂SO₄) | Readily available reagents | Harsh conditions, side reactions, low selectivity |

| Enzymatic Esterification | Lipases (e.g., CALB) | High selectivity, mild conditions, environmentally friendly nih.govcas.cz | Enzyme cost and stability, slower reaction rates |

| Solvent-Free Catalysis | Solid catalysts (e.g., TiO₂) | Reduced waste, high efficiency | Catalyst deactivation, mass transfer limitations |

| Alternative Acylating Agents | From γ-butyrolactone | Cost-effective precursors | Generation of hazardous byproducts (e.g., SO₂, HCl) google.com |

Advanced Analytical Techniques for Trace Analysis and Comprehensive Metabolomics

The detection and quantification of this compound and its potential metabolites in complex biological and environmental matrices necessitate the use of highly sensitive and specific analytical techniques. The field of analytical chemistry has made significant strides, offering a suite of powerful tools for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the gold standard for the trace analysis of phenolic compounds. mdpi.comresearchgate.net Its high sensitivity and selectivity allow for the detection of analytes at very low concentrations, which is crucial for metabolomics studies where metabolites may be present in minute amounts. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent quantitative accuracy and precision. nih.gov For compounds like this compound, LC-MS/MS can be employed to track its metabolic fate in biological systems, identifying potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this method is highly effective for identifying and quantifying certain types of metabolites. researchgate.netnih.gov Recent developments in GC-MS technology, including high-resolution mass spectrometry, have further enhanced its capabilities for a comprehensive analysis. researchgate.net

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) offers an alternative separation mechanism based on charge-to-size ratio, providing complementary information to LC-based methods. This can be particularly useful for resolving complex mixtures of metabolites.

The integration of these advanced analytical platforms within a metabolomics workflow allows for a comprehensive profiling of the metabolic changes induced by exposure to this compound. nih.gov This involves sophisticated data analysis techniques to identify statistically significant changes in metabolite levels and to elucidate the metabolic pathways affected.

Table 2: Advanced Analytical Techniques for Phenolic Compound Analysis

| Technique | Principle | Strengths | Applications for this compound |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection | High sensitivity, high selectivity, excellent for non-volatile compounds mdpi.comresearchgate.net | Trace analysis in biological fluids, metabolite identification and quantification |

| GC-MS | Gas chromatography separation followed by mass spectrometric detection | High resolution for volatile compounds, established libraries for identification researchgate.netresearchgate.net | Analysis of volatile metabolites, impurity profiling |

| CE-MS | Capillary electrophoresis separation based on charge and size, coupled to MS | High separation efficiency for charged molecules, low sample consumption | Analysis of polar and charged metabolites |

| Metabolomics Platforms | Integration of analytical techniques and bioinformatics | Comprehensive metabolic profiling, pathway analysis nih.gov | Understanding the systemic effects and metabolic fate of the compound |

Interdisciplinary Approaches in Chemical Biology Research

The study of this compound can be significantly enriched by interdisciplinary approaches that merge chemistry with biology. Chemical biology provides tools and strategies to probe and manipulate biological systems, offering insights into the mechanisms of action of small molecules.

One key area of interdisciplinary research is the design and application of chemical probes. While no specific probes for this compound have been reported, the principles of probe development are applicable. A chemical probe based on its structure could be synthesized to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for target identification. Such probes would enable researchers to visualize the compound's distribution within cells and to identify its potential protein binding partners, shedding light on its biological targets and pathways.

Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, offers another powerful toolset. acs.orgwikipedia.orgnih.gov A bioorthogonally-modified version of this compound could be synthesized, for example, by incorporating a small, inert functional group like an azide (B81097) or an alkyne. This modified compound could then be introduced into a biological system, and its interactions and metabolic transformations could be tracked by reacting it with a complementary probe in a "click" reaction. youtube.com This approach allows for the specific labeling and visualization of the compound and its derivatives in a complex biological environment.

Furthermore, the study of ester prodrugs provides a relevant framework for understanding the biological activity of this compound. acs.orgnih.govresearchgate.netscirp.orgacs.org The ester bond in this compound can be susceptible to hydrolysis by cellular esterases, potentially releasing hydroquinone and 4-chlorobutyric acid. researchgate.net Interdisciplinary studies combining synthetic chemistry, enzymology, and cell biology are crucial to understanding the stability of the ester linkage, the rate of its cleavage in different cellular compartments, and the subsequent biological effects of the released components. acs.orgacs.org

Systems Biology Perspectives on Compound Interactions and Pathways

A systems biology approach seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. When applied to a xenobiotic compound like this compound, systems biology can provide a holistic view of its absorption, distribution, metabolism, and excretion (ADME), as well as its broader impact on cellular networks. nih.govnih.gov

The metabolism of xenobiotics is a key focus of systems biology. nih.gov Computational models are increasingly being used to simulate and predict the metabolic fate of foreign compounds. nih.govacs.org These models can integrate data on enzyme kinetics, transporter proteins, and gene expression to create a dynamic picture of how a compound like this compound is processed by the body. cas.cz For instance, physiologically based pharmacokinetic (PBPK) modeling can simulate the compound's distribution and concentration in various organs over time.

Furthermore, "omics" technologies, such as transcriptomics, proteomics, and metabolomics, are central to systems biology. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to exposure to this compound, researchers can identify the cellular pathways that are most affected. This can reveal not only the primary metabolic pathways of the compound but also any off-target effects or unexpected biological responses.

Network analysis is another powerful tool in systems biology that can be used to visualize and analyze the complex web of interactions perturbed by the compound. youtube.com By mapping the identified molecular changes onto known biological networks, it is possible to generate hypotheses about the compound's mechanism of action and its potential downstream consequences. The integration of experimental data with computational modeling within a systems biology framework is essential for a comprehensive understanding of the biological implications of exposure to this compound and other xenobiotics. bradleylab.science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.